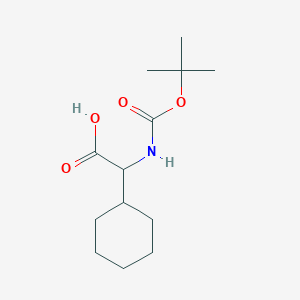

tert-Butoxycarbonylamino-cyclohexyl-essigsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives involves a range of strategies, including regioselective functionalization, Curtius degradation, and cyclodimerization reactions. Lauffer and Mullican (2002) developed a simple method for synthesizing a dipeptide mimetic through regioselective functionalization, demonstrating the versatility of these compounds in synthesis. Similarly, Badland et al. (2010) described an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid utilizing milder conditions, highlighting advancements in synthetic efficiency (Lauffer & Mullican, 2002); (Badland, Bains, Howard, Laity, & Newman, 2010).

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial for understanding their chemical behavior and reactivity. The tert-butoxycarbonyl group's steric and electronic effects on the molecular structure significantly influence the acid-dissociation equilibria and reactivity of alpha-substituted acetic acids. For instance, Moriya, Tanimoto, and Makino (1993) investigated the substituent effect of the tert-butylaminoxyl group on acid-dissociation equilibria, providing insights into the electronic properties of these compounds (Moriya, Tanimoto, & Makino, 1993).

Chemical Reactions and Properties

Tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives participate in a wide array of chemical reactions, including cycloadditions, rearrangements, and cleavage reactions. The unique reactivity of these compounds allows for the construction of complex molecular architectures. For example, the work by Keess and Oestreich (2017) demonstrates the use of tert-butyl substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing their utility in introducing tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthetic processes. These properties are influenced by the tert-butoxycarbonyl group, which imparts significant steric bulk and affects the compound's phase behavior.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of reactivities due to the presence of the tert-butoxycarbonyl group. This group serves as a protective group for amines, allowing for selective deprotection under mild conditions. Harris and Wilson (2009) explored the acylation of amino acids with tert.-butyl aminocarbonate, highlighting the compound's utility as a reagent for the introduction of protective groups in peptide synthesis (Harris & Wilson, 2009).

Wissenschaftliche Forschungsanwendungen

Dipeptidsynthese

Die Verbindung wird bei der Synthese von Dipeptiden verwendet . Eine Reihe von ionischen Flüssigkeiten bei Raumtemperatur, die von kommerziell erhältlichen tert-Butoxycarbonyl-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind, wurden hergestellt. Diese geschützten AAILs wurden als Ausgangsmaterialien bei der Dipeptidsynthese mit gebräuchlichen Kupplungsreagenzien verwendet .

Organische Synthese

Die Verbindung zeigt ein hohes Potenzial für Anwendungen im Bereich der organischen Synthese . Die geschützten AAILs sind selektiv reaktiv, was sie für die Verwendung in der organischen Synthese geeignet macht .

Entschützung von Aminosäuren und Peptiden

Es wird ein Verfahren zur Boc-Entschützung von Aminosäuren und Peptiden bei hoher Temperatur in einer Phosphonium-Ionenflüssigkeit beschrieben . Die ionische Flüssigkeit hatte eine niedrige Viskosität, eine hohe thermische Stabilität und zeigte eine positive Wirkung .

Extraktion von wasserlöslichen polaren organischen Molekülen

Die Studie erweiterte die Möglichkeit zur Extraktion von wasserlöslichen polaren organischen Molekülen unter Verwendung von ionischen Flüssigkeiten . Dies könnte eine vielversprechende Anwendung im Bereich der Biochemie und Pharmazie sein .

Wirkmechanismus

Target of Action

It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As such, it may interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under acidic conditions, revealing the underlying amine group . This property allows the compound to undergo various chemical reactions while protecting sensitive functional groups.

Pharmacokinetics

The Boc group increases the compound’s lipophilicity, which could enhance its absorption and distribution . More research is needed to confirm these hypotheses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “tert-Butoxycarbonylamino-cyclohexyl-acetic acid”. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

Safety and Hazards

The safety information for “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393627 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35264-05-2 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

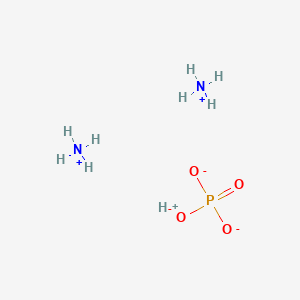

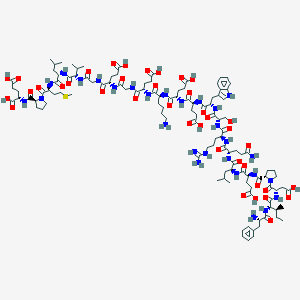

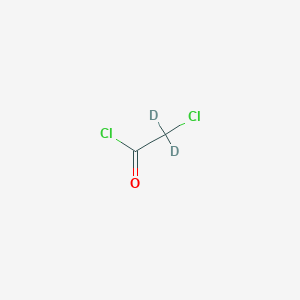

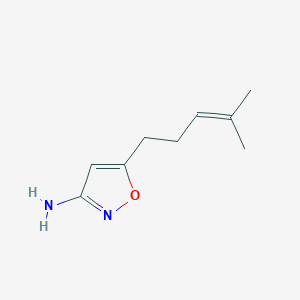

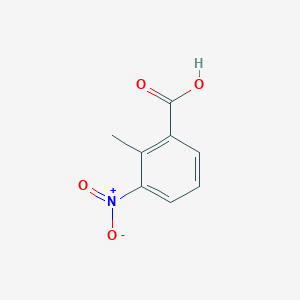

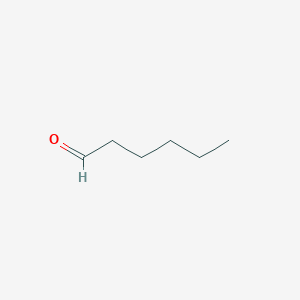

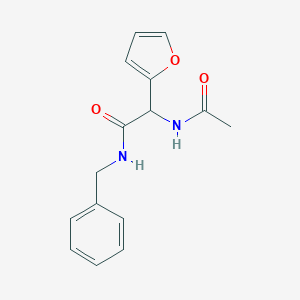

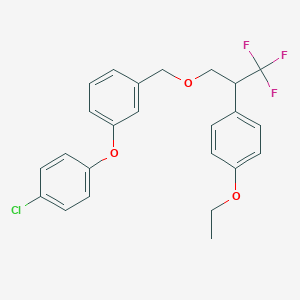

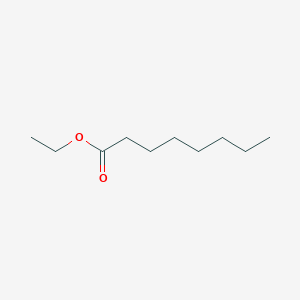

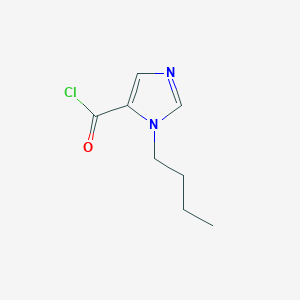

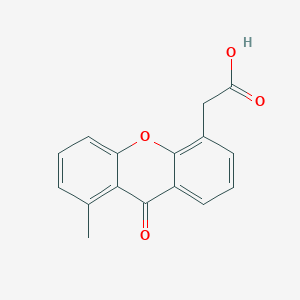

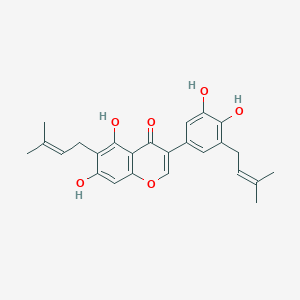

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.